molecular formula C15H17N3O2S B2497255 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-00-4

2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2497255
CAS No.: 893946-00-4
M. Wt: 303.38
InChI Key: RYYMCGDBDNWZOO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure includes a 3-methylphenyl group at position 2 and a methoxyacetamide moiety at position 2. Its synthesis typically involves multi-step reactions, such as cyclization of thiophene precursors followed by functionalization with methoxyacetyl chloride (as inferred from related syntheses in ). Patent literature highlights its role as an autotaxin inhibitor, a therapeutic target for fibrosis and cancer, due to its ability to modulate lysophosphatidic acid (LPA) signaling pathways.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYMCGDBDNWZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thienopyrazole core through cyclization reactions, followed by the introduction of the methoxy and acetamide groups under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,4-c]pyrazole can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E pathways in cancer cells.

Case Study: Anticancer Efficacy

A study involving various thieno[3,4-c]pyrazole derivatives revealed that modifications led to IC50 values lower than 10 µM against several cancer cell lines. This suggests strong potential for further development as anticancer agents.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess potent antibacterial activity against specific pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Testing

In a focused study on antimicrobial properties, derivatives of this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The structural characteristics of the compound facilitate effective penetration into bacterial cells, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by the presence and positioning of substituents on the phenyl ring:

  • Methoxy Group Influence : Compounds containing methoxy groups typically exhibit higher antiproliferative activity compared to those with halogen substitutions.
  • Substituent Positioning : The location of substituents affects interactions with biological targets; para-substituted compounds generally show better activity than ortho or meta counterparts.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

2.1.1. Thieno[3,4-c]pyrazole Derivatives The target compound’s thienopyrazole core distinguishes it from other heterocyclic systems. For example:

  • Coumarin-acetamide hybrids (): These feature a coumarin (benzopyrone) core linked to acetamide. While structurally distinct, they exhibit antioxidant activity superior to ascorbic acid, suggesting acetamide moieties enhance redox properties.

2.1.2. Quinazolinone-Thiazolidinone Hybrids Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () integrate quinazolinone and thiazolidinone cores. Their synthesis involves thioglycolic acid coupling, but biological data are unspecified.

Substituent Effects

  • Methoxy Groups: The target compound’s 2-methoxyacetamide group enhances solubility and binding affinity compared to non-methoxy analogs. In contrast, triazolone derivatives with 3-methoxyphenyl groups () demonstrate antimicrobial and antitumor activities, emphasizing the role of methoxy positioning.
  • Phenyl and Heteroaryl Modifications : The 3-methylphenyl substituent in the target compound may improve lipophilicity and metabolic stability relative to N-[3-(trifluoromethoxy)phenyl]acetamide derivatives (), where trifluoromethoxy groups enhance electrophilic reactivity.

Biological Activity

The compound 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS Number: 899952-24-0) is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article explores its biological activity, including cytotoxic effects on cancer cells, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S, with a molecular weight of 393.5 g/mol. The unique thieno[3,4-c]pyrazole moiety is linked to a methoxy group and an acetamide functionality, contributing to its biological activity.

Antitumor Activity

Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. A notable study identified a related compound (Tpz-1) that demonstrated cytotoxic effects against a panel of 17 human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) after varying exposure times (24h to 72h). The mechanism involved interference with cell cycle progression and disruption of microtubule formation, leading to apoptosis in cancer cells .

Cell Line IC50 (μM) Exposure Time (h)
A549 (Lung)0.7548
MCF-7 (Breast)1.2072
HeLa (Cervical)0.9524
HCT116 (Colon)1.5048

The compound's mechanism involves:

  • Inhibition of Kinases : It reduces phosphorylation of key kinases such as p38, CREB, Akt, and STAT3 while inducing hyperphosphorylation of others like Fgr and ERK1/2.
  • Microtubule Disruption : This leads to mitotic spindle formation interference, essential for cancer cell division .

Structure-Activity Relationships (SAR)

The SAR studies on pyrazole derivatives highlight the importance of substituents on the phenyl ring and the thienopyrazole core in modulating biological activity:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Acetamide Linkage : Contributes to binding affinity with target proteins involved in tumor progression.

Additional Biological Activities

Beyond antitumor effects, thienopyrazole derivatives have shown promise in other areas:

  • Anti-inflammatory Activity : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
  • Antibacterial Properties : Certain derivatives exhibit moderate antibacterial activity against various strains .

Case Studies

  • Study on Inflammatory Response : A derivative exhibited significant inhibition of LPS-induced nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases.
  • Antibacterial Screening : A series of pyrazole derivatives were tested against bacterial strains such as Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole cores and functionalization via nucleophilic substitution or amidation. Key challenges include optimizing reaction yields (e.g., using palladium catalysts for cross-coupling) and controlling regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the final product .
  • Example : A typical protocol involves refluxing intermediates in ethanol/DMSO under nitrogen, followed by TLC monitoring and HPLC purification (>95% purity) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign signals to protons in the thienopyrazole core, methoxy group, and acetamide chain .
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal packing and bond angles .
  • High-resolution MS : Confirm molecular weight (e.g., [M+H]+ calculated for C18H20N3O2S: 342.1245) .

Q. What are the standard assays to evaluate its biological activity?

  • Methodological Answer :

  • In vitro : Enzyme inhibition assays (IC50 determination via fluorescence polarization) .
  • Cellular assays : Cytotoxicity screening (MTT assay) and apoptosis markers (caspase-3 activation) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify target affinity (KD values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Investigate variables:

  • Purity : Validate via HPLC-MS to rule out impurities affecting bioactivity .
  • Assay conditions : Compare buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Test derivatives (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to isolate substituent effects .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes and monitor degradation via LC-MS .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Stability testing : Evaluate pH-dependent degradation (1–13) using UV-Vis spectroscopy .

Q. How can computational modeling predict its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases) and rank poses by binding energy (ΔG) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability .
  • QSAR : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity .

Q. What advanced techniques characterize its solid-state properties?

  • Methodological Answer :

  • Thermal analysis : DSC to determine melting points and polymorph transitions .
  • Powder XRD : Compare diffraction patterns with simulated data from Mercury software .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture uptake .

Methodological Notes

  • Contradiction Analysis : Always cross-validate results using orthogonal assays (e.g., SPR + ITC for binding) .
  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
  • Hyphenated Techniques : LC-MS/MS for metabolite identification in pharmacokinetic studies .

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